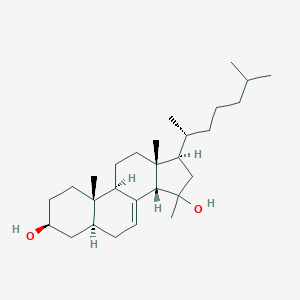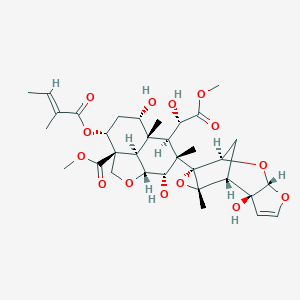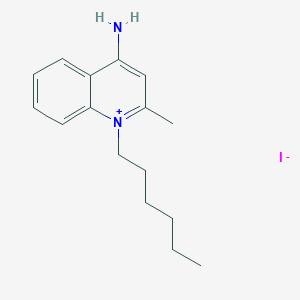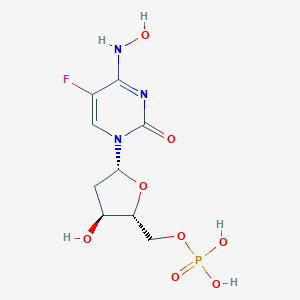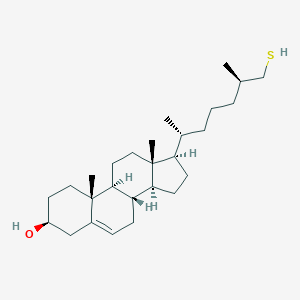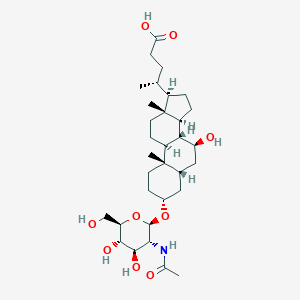
Ursodeoxycholic acid N-acetylglucosaminide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ursodeoxycholic acid N-acetylglucosaminide (UDCA-GlcNAc) is a conjugate of ursodeoxycholic acid (UDCA) and N-acetylglucosamine (GlcNAc). UDCA-GlcNAc is a novel compound that has been synthesized to enhance the therapeutic potential of UDCA. UDCA is a naturally occurring bile acid that is used to treat various liver diseases. However, its therapeutic efficacy is limited due to its poor solubility and bioavailability.
Mechanism of Action
Ursodeoxycholic acid N-acetylglucosaminide exerts its therapeutic effects by multiple mechanisms. Ursodeoxycholic acid N-acetylglucosaminide can activate the nuclear receptor farnesoid X receptor (FXR), which regulates bile acid metabolism and inflammation. Ursodeoxycholic acid N-acetylglucosaminide can also inhibit the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cell survival. Ursodeoxycholic acid N-acetylglucosaminide can also activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which regulates lipid metabolism and inflammation.
Biochemical and Physiological Effects:
Ursodeoxycholic acid N-acetylglucosaminide has been shown to have various biochemical and physiological effects in liver cells and animal models. Ursodeoxycholic acid N-acetylglucosaminide can reduce lipid accumulation and inflammation in liver cells. Ursodeoxycholic acid N-acetylglucosaminide can also improve liver function and reduce liver damage in animal models of liver diseases. Ursodeoxycholic acid N-acetylglucosaminide can also modulate gut microbiota, which can affect liver metabolism and inflammation.
Advantages and Limitations for Lab Experiments
Ursodeoxycholic acid N-acetylglucosaminide has several advantages for lab experiments. Ursodeoxycholic acid N-acetylglucosaminide has better solubility and bioavailability than UDCA, which can enhance its therapeutic efficacy. Ursodeoxycholic acid N-acetylglucosaminide can also be conjugated with various targeting molecules, such as antibodies or peptides, to improve its specificity and selectivity. However, Ursodeoxycholic acid N-acetylglucosaminide has some limitations for lab experiments. Ursodeoxycholic acid N-acetylglucosaminide is a novel compound, and its synthesis and characterization can be challenging. Ursodeoxycholic acid N-acetylglucosaminide can also have different pharmacokinetics and pharmacodynamics than UDCA, which can affect its therapeutic efficacy and safety.
Future Directions
Ursodeoxycholic acid N-acetylglucosaminide has several future directions for research and development. Ursodeoxycholic acid N-acetylglucosaminide can be studied for its therapeutic potential in other liver diseases, such as hepatitis B and C, alcoholic liver disease, and liver cancer. Ursodeoxycholic acid N-acetylglucosaminide can also be conjugated with various targeting molecules, such as nanoparticles or liposomes, to improve its delivery and efficacy. Ursodeoxycholic acid N-acetylglucosaminide can also be studied for its pharmacokinetics and pharmacodynamics in humans, which can facilitate its clinical translation. Ursodeoxycholic acid N-acetylglucosaminide can also be studied for its safety and toxicity, which can ensure its clinical application.
Synthesis Methods
Ursodeoxycholic acid N-acetylglucosaminide can be synthesized by conjugating UDCA with GlcNAc using a chemical linker. The chemical linker can be a carbodiimide, such as N-(3-dimethylaminopropyl)-N-ethylcarbodiimide (EDC), or a succinimide ester, such as N-hydroxysuccinimide (NHS) ester. The reaction can be carried out in an organic solvent, such as dimethylformamide (DMF), or in an aqueous buffer, such as phosphate-buffered saline (PBS). The product can be purified by chromatography, such as high-performance liquid chromatography (HPLC), or by precipitation, such as ethanol precipitation.
Scientific Research Applications
Ursodeoxycholic acid N-acetylglucosaminide has been studied for its therapeutic potential in various liver diseases, such as non-alcoholic fatty liver disease (NAFLD), primary biliary cholangitis (PBC), and liver fibrosis. Ursodeoxycholic acid N-acetylglucosaminide has been shown to have better solubility and bioavailability than UDCA, which can enhance its therapeutic efficacy. Ursodeoxycholic acid N-acetylglucosaminide has also been studied for its anti-inflammatory and anti-oxidative properties, which can reduce liver damage and improve liver function.
properties
CAS RN |
122908-04-7 |
|---|---|
Product Name |
Ursodeoxycholic acid N-acetylglucosaminide |
Molecular Formula |
C8 H12 N4 O |
Molecular Weight |
595.8 g/mol |
IUPAC Name |
(4R)-4-[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C32H53NO9/c1-16(5-8-25(37)38)20-6-7-21-26-22(10-12-32(20,21)4)31(3)11-9-19(13-18(31)14-23(26)36)41-30-27(33-17(2)35)29(40)28(39)24(15-34)42-30/h16,18-24,26-30,34,36,39-40H,5-15H2,1-4H3,(H,33,35)(H,37,38)/t16-,18+,19-,20-,21+,22+,23+,24-,26+,27-,28-,29-,30-,31+,32-/m1/s1 |
InChI Key |
JKXNUFCMIRPBML-ISPNGHFPSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)NC(=O)C)C)O)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)C)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)C)O)C |
synonyms |
GlcNAc-UDCA UDCA-NAGA ursodeoxycholic acid N-acetylglucosaminide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R,3R,4R,5R,6R)-6-[(1R,2R)-2-[(3S,10R,13S,16R,17R)-3,16-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-1,2-dihydroxypropyl]-2,4-dimethyl-2-piperidin-3-yloxyoxane-3,4,5-triol](/img/structure/B218466.png)
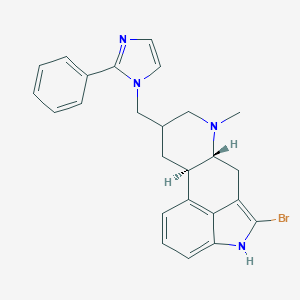

![(2S,3S,4S,5R)-6-[[(2S)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B218531.png)
